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Abstract
A Disintegrin and Metalloproteinase 9 (ADAM9) has emerged as a compelling therapeutic

target in oncology due to its overexpression in a multitude of solid tumors and its multifaceted

role in cancer progression, including tumor growth, metastasis, and the modulation of the tumor

microenvironment. This technical guide provides a comprehensive overview of ADAM9

expression across various cancer types, its intricate signaling pathways, and its targeting by

the antibody-drug conjugate (ADC) IMGC936. Detailed experimental protocols for the detection

and quantification of ADAM9 are provided, alongside a quantitative summary of its expression

in different malignancies. Furthermore, this document elucidates the mechanism of action of

IMGC936 and the clinical rationale for its development, despite its eventual discontinuation.

This guide is intended to serve as a valuable resource for researchers and drug development

professionals in the field of oncology.

Introduction to ADAM9
ADAM9, also known as MDC9 or meltrin-γ, is a type I transmembrane glycoprotein belonging

to the ADAM family of proteases.[1] Its structure comprises multiple domains, including a

prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an

epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.

[2][3] This complex structure enables ADAM9 to participate in a wide array of cellular

processes. The metalloproteinase domain is responsible for the shedding of cell surface
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proteins, releasing soluble ectodomains that can act as signaling molecules.[2] The disintegrin

domain interacts with integrins, mediating cell-cell and cell-matrix interactions.[1]

Dysregulation of ADAM9 expression and activity has been implicated in the pathogenesis of

numerous diseases, most notably cancer.[4] In a neoplastic context, ADAM9 contributes to

tumor progression through several mechanisms:

Promotion of Tumor Growth and Proliferation: ADAM9 can shed the ectodomains of growth

factor precursors, such as heparin-binding EGF-like growth factor (HB-EGF), leading to the

activation of downstream signaling pathways like the EGFR/AKT pathway, which promotes

cell proliferation.[1]

Enhancement of Tumor Invasion and Metastasis: By degrading extracellular matrix (ECM)

components and modulating cell adhesion through its interaction with integrins, ADAM9

facilitates tumor cell invasion and migration.[1]

Modulation of the Tumor Microenvironment: ADAM9 plays a role in angiogenesis and

inflammation within the tumor microenvironment, further supporting tumor growth and

progression.[4] It has been shown to influence the tumor immune landscape by modulating

cytokine signaling.

Given its overexpression in a wide range of solid tumors and its minimal expression in normal

tissues, ADAM9 presents an attractive target for cancer therapy.[5]

IMGC936: An ADAM9-Targeting Antibody-Drug
Conjugate
IMGC936 is a first-in-class antibody-drug conjugate (ADC) designed to target ADAM9-

expressing cancer cells.[5] It is composed of three key components:

A high-affinity humanized monoclonal antibody: This antibody specifically recognizes and

binds to the ADAM9 protein on the surface of tumor cells.[4] The antibody has been

engineered with a YTE mutation in the Fc region to extend its plasma half-life.[4]

A potent cytotoxic payload: IMGC936 carries the maytansinoid derivative DM21, a

microtubule-disrupting agent.[5]
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A stable linker: A cleavable peptide linker connects the antibody to the DM21 payload,

ensuring stability in circulation and facilitating payload release upon internalization into the

target cell.[5]

The development of IMGC936 was discontinued after Phase 1 clinical trials (NCT04622774)

due to disappointing safety and efficacy results.[6] Nevertheless, the preclinical data and the

scientific rationale behind targeting ADAM9 remain valuable for the oncology research

community.

Mechanism of Action
The mechanism of action of IMGC936 is a multi-step process designed to deliver the cytotoxic

payload specifically to ADAM9-positive tumor cells.
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Caption: Mechanism of Action of IMGC936.

ADAM9 Expression in Solid Tumors
ADAM9 is overexpressed in a wide variety of solid tumors, making it a pan-cancer target of

interest. The following tables summarize the quantitative expression of ADAM9 in different

cancer types based on immunohistochemistry (IHC) and other methods.

Immunohistochemical Analysis of ADAM9 Expression
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Cancer Type
Number of
Samples

Percentage of
ADAM9-
Positive
Samples

H-Score Range
(Positive
Samples)

Reference(s)

Non-Small Cell

Lung Carcinoma

(NSCLC)

-
62% (medium to

high)
101-300 [7]

Triple-Negative

Breast Cancer

(TNBC)

-
65% (medium to

high)
101-300 [7]

Gastric Cancer -
73% (medium to

high)
101-300 [7]

Pancreatic

Cancer
-

85% (medium to

high)
101-300 [7]

Ovarian Cancer 90 67.8% - [8]

Prostate Cancer 198

Significantly

upregulated vs.

normal tissue

-

Note: H-score is a semi-quantitative scoring method that takes into account both the intensity of

staining and the percentage of stained cells.

ADAM9 mRNA Expression
Studies analyzing ADAM9 mRNA levels have consistently shown its upregulation in tumor

tissues compared to adjacent normal tissues in various cancers, including colorectal cancer.

ADAM9 Signaling Pathways
ADAM9's role in cancer progression is mediated through its involvement in several critical

signaling pathways. Its metalloproteinase activity allows it to cleave and activate a variety of

substrates, initiating downstream signaling cascades.
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EGFR/AKT Signaling Pathway
ADAM9 can cleave the precursor of heparin-binding EGF-like growth factor (pro-HB-EGF) on

the cell surface. The released soluble HB-EGF then binds to and activates the epidermal

growth factor receptor (EGFR), leading to the activation of the PI3K/AKT signaling pathway,

which is a major driver of cell proliferation, survival, and growth.[1]
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Caption: ADAM9-mediated activation of the EGFR/AKT pathway.

mTOR and FOXO Signaling Pathways
Recent studies have revealed that ADAM9 can also influence the mTOR and FOXO signaling

pathways, which are critical regulators of cell growth, metabolism, and stress resistance.

ADAM9 has been shown to promote mTOR signaling, an oncogenic pathway, while

suppressing the tumor-suppressive FOXO pathway.

Interaction with the Tumor Microenvironment: IL-
6/STAT3 Signaling
ADAM9 can modulate the tumor microenvironment by influencing cytokine signaling. It has

been shown to promote the release of interleukin-6 (IL-6), which in turn activates the STAT3

signaling pathway. This creates an immunosuppressive tumor microenvironment that can

promote tumor growth and immune evasion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

Immune Cell (e.g., Macrophage)

ADAM9

IL-6 Release

IL-6 Receptor

Binding

STAT3

Activation

Immunosuppression

Click to download full resolution via product page

Caption: ADAM9's role in modulating the tumor microenvironment.

Experimental Protocols for ADAM9 Detection
Accurate detection and quantification of ADAM9 expression are crucial for both research and

clinical applications. The following sections provide detailed protocols for

immunohistochemistry, western blotting, and flow cytometry.

Immunohistochemistry (IHC) for ADAM9 in Formalin-
Fixed Paraffin-Embedded (FFPE) Tissues
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This protocol is designed for the chromogenic detection of ADAM9 in FFPE tissue sections.

Materials:

FFPE tissue sections (4-5 µm) on charged slides

Xylene and graded ethanols for deparaffinization and rehydration

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

Hydrogen peroxide (3%) for blocking endogenous peroxidase

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody: Rabbit polyclonal anti-ADAM9 antibody (e.g., Thermo Fisher Scientific

Cat# PA5-25959)

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

Avidin-Biotin Complex (ABC) reagent

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin for counterstaining

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Immerse in 100% ethanol (2 x 3 minutes).

Immerse in 95% ethanol (1 x 3 minutes).

Immerse in 70% ethanol (1 x 3 minutes).
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Rinse with distilled water.

Antigen Retrieval:

Immerse slides in pre-heated sodium citrate buffer (pH 6.0).

Heat in a microwave or water bath at 95-100°C for 20 minutes.

Allow slides to cool to room temperature (approximately 20 minutes).

Peroxidase Blocking:

Incubate slides in 3% hydrogen peroxide for 10 minutes.

Rinse with PBS.

Blocking:

Incubate slides with blocking buffer for 30 minutes at room temperature.

Primary Antibody Incubation:

Dilute the primary anti-ADAM9 antibody to the recommended concentration (e.g., 1:50-

1:100) in blocking buffer.

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Rinse slides with PBS (3 x 5 minutes).

Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

Signal Amplification:

Rinse slides with PBS (3 x 5 minutes).

Incubate with ABC reagent for 30 minutes at room temperature.
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Detection:

Rinse slides with PBS (3 x 5 minutes).

Incubate with DAB substrate until the desired brown color develops.

Rinse with distilled water to stop the reaction.

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin.

Dehydrate through graded ethanols and xylene.

Mount with a permanent mounting medium.
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& Rehydration Antigen Retrieval Blocking Primary Antibody

(anti-ADAM9) Secondary Antibody Detection (DAB) Counterstaining
& Mounting Microscopy

Click to download full resolution via product page

Caption: Immunohistochemistry workflow for ADAM9 detection.

Western Blotting for ADAM9 in Cell Lysates
This protocol describes the detection of ADAM9 protein in cell lysates by western blotting.

Materials:

Cultured cancer cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1248023?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody: Rabbit polyclonal anti-ADAM9 antibody (e.g., Thermo Fisher Scientific

Cat# PA5-17080)

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

ECL (Enhanced Chemiluminescence) substrate

Procedure:

Cell Lysis and Protein Quantification:

Lyse cells in RIPA buffer on ice.

Centrifuge to pellet cell debris and collect the supernatant.

Determine protein concentration using the BCA assay.

SDS-PAGE and Protein Transfer:

Denature protein samples by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE.

Transfer proteins to a nitrocellulose or PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-ADAM9 antibody (e.g., diluted 1:1000 in

blocking buffer) overnight at 4°C.

Secondary Antibody Incubation and Detection:

Wash the membrane with TBST (3 x 5 minutes).

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST (3 x 5 minutes).

Incubate the membrane with ECL substrate and visualize the protein bands using a

chemiluminescence imaging system.

Flow Cytometry for Cell Surface ADAM9 Expression
This protocol is for the analysis of cell surface ADAM9 expression on viable, non-fixed cells.

Materials:

Single-cell suspension of cancer cells

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Primary antibody: FITC-conjugated anti-ADAM9 antibody or a purified primary antibody

followed by a fluorescently-labeled secondary antibody (e.g., Thermo Fisher Scientific Cat#

PA5-25959 followed by a fluorescent secondary)

Viability dye (e.g., Propidium Iodide or DAPI)

Flow cytometer

Procedure:

Cell Preparation:

Prepare a single-cell suspension from cultured cells or tumor tissue.

Wash cells with flow cytometry staining buffer.

Antibody Staining:

Resuspend cells in staining buffer containing the anti-ADAM9 antibody at the

recommended concentration (e.g., 1:10-1:50).

Incubate for 30 minutes on ice, protected from light.
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(If using an unconjugated primary antibody, wash and then incubate with a fluorescently-

labeled secondary antibody for 30 minutes on ice).

Washing and Viability Staining:

Wash cells twice with staining buffer.

Resuspend cells in buffer containing a viability dye.

Data Acquisition:

Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.

Analyze the data using appropriate software, gating on viable, single cells to determine the

percentage of ADAM9-positive cells and the mean fluorescence intensity.

Conclusion
ADAM9 remains a scientifically important target in oncology due to its widespread

overexpression in solid tumors and its functional involvement in key cancer-promoting

pathways. The antibody-drug conjugate IMGC936, despite its clinical discontinuation, has

provided a valuable framework for understanding the therapeutic potential of targeting ADAM9.

This technical guide offers a comprehensive resource for researchers, providing quantitative

data on ADAM9 expression, detailed insights into its signaling networks, and robust protocols

for its detection. Further investigation into the biology of ADAM9 and the development of novel

therapeutic strategies targeting this metalloprotease are warranted and hold promise for the

future of cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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